N-(2-hydroxyphenyl)-3-methoxybenzamide
Description
N-(2-Hydroxyphenyl)-3-methoxybenzamide is a benzamide derivative featuring a hydroxyl group at the ortho-position of the aniline ring and a methoxy group at the meta-position of the benzoyl moiety. This structural motif enables diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-6-4-5-10(9-11)14(17)15-12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQULMMUQHDXJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-hydroxyphenyl)-3-methoxybenzamide, hereafter referred to as the compound, is a synthetic molecule with potential therapeutic applicationsSimilar compounds such as n-(2-hydroxyphenyl)acetamide (na-2) have been shown to induce apoptosis in human glioblastoma cells. Another compound, N-(2´-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), has shown antiproliferative activity against breast cancer and human cervical cancer cell lines. These findings suggest that the compound may interact with similar targets, potentially playing a role in apoptosis and antiproliferative activity.
Mode of Action
This could involve altering the expression of apoptosis-related markers or disrupting cell growth pathways.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, similar compounds have been found to alter the expression of apoptosis-related markers such as Bax, Bcl-2, and caspase-3. These proteins play crucial roles in the regulation of apoptosis, a process that is often dysregulated in cancer cells. Therefore, the compound may exert its effects by modulating these pathways.
Pharmacokinetics
Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability. These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
The compound’s action at the molecular and cellular levels is likely to result in changes in cell behavior, such as reduced proliferation or induced apoptosis. This is based on the observed effects of similar compounds on cancer cell lines. .
Biochemical Analysis
Biochemical Properties
N-(2-hydroxyphenyl)-3-methoxybenzamide has been found to interact with a variety of enzymes and proteins. For instance, it has been observed to interact with the enzyme cyclooxygenase-2 (COX-2) and the protein actin. These interactions are believed to play a crucial role in the compound’s biochemical activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes such as inducible nitric oxide synthase (iNOS) and nuclear factor-κB p50 (NFκB).
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to bind with COX-2, leading to its inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying effects observed at different dosages
Comparison with Similar Compounds
Positional Isomers: Hydroxyl Group Orientation
- N-(3-Hydroxyphenyl)-3-Methoxybenzamide ()
- Structural Difference : The hydroxyl group is at the meta-position (3-hydroxy) instead of the ortho-position (2-hydroxy).
- Impact :
- Polymorphism : The 3-hydroxy derivative exhibits two polymorphs with distinct hydrogen-bonding networks: one forms a 3D network (orthorhombic Pna2₁), while the other adopts a layered structure (triclinic P-1). The ortho-hydroxy analog likely differs in packing efficiency due to steric and electronic effects.
- Hydrogen Bonding : The ortho-hydroxy group in the target compound may facilitate intramolecular hydrogen bonding with the adjacent amide carbonyl, reducing solubility compared to the meta-hydroxy isomer.
Substituent Modifications on the Benzamide Core
- N-(2-Aminoethyl)-3-Methoxybenzamide () Structural Difference: An aminoethyl group replaces the 2-hydroxyphenyl moiety. Impact:
- Solubility : The primary amine introduces basicity (pKa ~9–10), enhancing water solubility at physiological pH.
logP : Lower logP (predicted ~2.0) compared to the target compound (estimated ~3.0), due to the polar amine group.
N-(6-Bromo-1,3-Benzothiazol-2-yl)-3-Methoxybenzamide ()
- Structural Difference : A brominated benzothiazole replaces the 2-hydroxyphenyl group.
- Impact :
- Bioactivity : The benzothiazole moiety is associated with kinase inhibition and antimicrobial activity, diverging from the target compound’s likely hydrogen bond-driven interactions.
Functional Group Additions
- Quinazolinone-Benzamide Hybrid () Compound: N-(2-(2-Hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-methoxybenzamide. Structural Difference: A quinazolinone ring is fused to the benzamide. Impact:
- Tyrosinase Inhibition: The quinazolinone core enhances π-π interactions with enzyme active sites, a property absent in the simpler target compound.
Complex Heterocyclic Derivatives
- N-(2-Methoxydibenzo[b,d]furan-3-yl)-3-[(4-Methoxyphenoxy)methyl]benzamide () Structural Difference: A dibenzofuran and methoxyphenoxy group are appended. Impact:
- Aromatic Stacking : The dibenzofuran moiety enhances interactions with aromatic residues in proteins, useful in CNS-targeting drugs.
- logP : Higher lipophilicity (predicted logP >5) compared to the target compound, reducing aqueous solubility.
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
